![molecular formula C23H46NO5P B120179 [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 1498334-68-1](/img/structure/B120179.png)
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as OPAE, is a phospholipid derivative that has been widely used in scientific research. OPAE is a zwitterionic surfactant with a positively charged quaternary ammonium group and a negatively charged phosphate group. This unique structure makes OPAE an ideal tool for various biochemical and biophysical studies.
Mechanism Of Action
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate is believed to interact with the hydrophobic regions of membrane proteins and lipids, thereby stabilizing the membrane and preventing protein denaturation. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can also induce membrane fusion by disrupting the lipid bilayer structure.
Biochemical And Physiological Effects
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has been shown to have minimal toxicity and is generally considered safe for use in cell culture and animal studies. However, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can interfere with some biochemical assays, such as the Bradford protein assay, due to its positive charge.
Advantages And Limitations For Lab Experiments
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has several advantages over other surfactants, including its high solubilization capacity, low toxicity, and ability to stabilize membrane proteins. However, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can also interfere with some biochemical assays and may have limited applicability for certain types of experiments.
Future Directions
There are several future directions for [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate research. One area of interest is the development of new [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate derivatives with improved solubilization capacity and lower interference with biochemical assays. Another area of interest is the use of [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate for drug delivery, particularly for targeting membrane proteins involved in disease processes. Finally, [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate may have potential applications in biotechnology and nanotechnology, such as the development of new biosensors and nanomaterials.
Synthesis Methods
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized by a two-step reaction. First, 2-aminoethylphosphonic acid is reacted with 1-bromo-2-trimethylammonioethane to form the intermediate. Then, the intermediate is coupled with oleic acid to produce [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate. The purity of [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate can be achieved by column chromatography.
Scientific Research Applications
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has been widely used in scientific research as a surfactant for membrane proteins and liposomes. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate is particularly useful for solubilizing and stabilizing membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. [(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate has also been used as a tool for studying lipid-protein interactions, membrane fusion, and drug delivery.
properties
CAS RN |
1498334-68-1 |
|---|---|
Product Name |
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate |
Molecular Formula |
C23H46NO5P |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H46NO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)29-30(26,27)28-22-21-24(2,3)4/h12-13H,5-11,14-22H2,1-4H3/b13-12+ |
InChI Key |
OKCYUHYFKODCNJ-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OP(=O)([O-])OCC[N+](C)(C)C |
synonyms |
2-[[Hydroxy[[(9E)-1-oxo-9-octadecen-1-yl]oxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



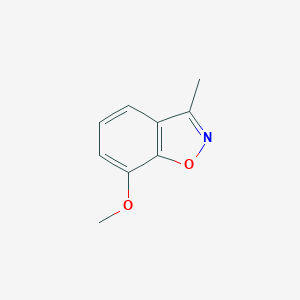
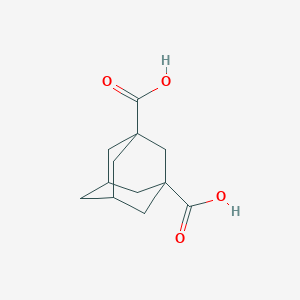
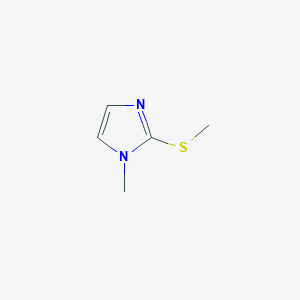
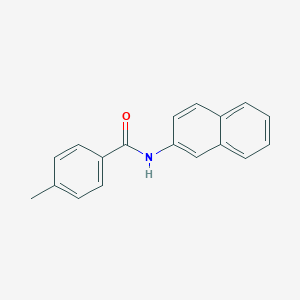

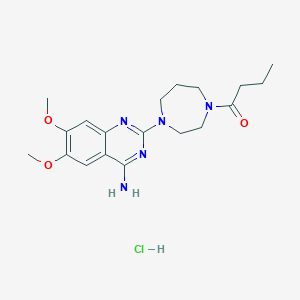
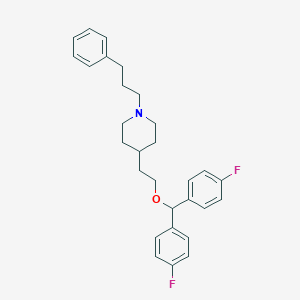
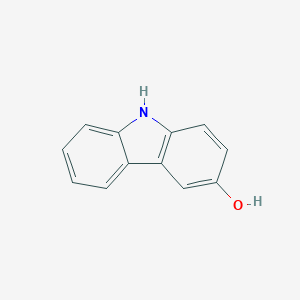
![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)
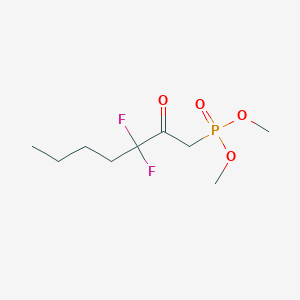

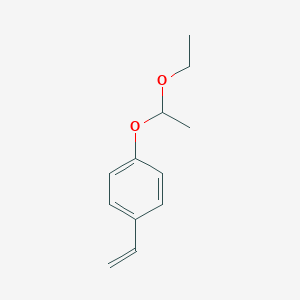
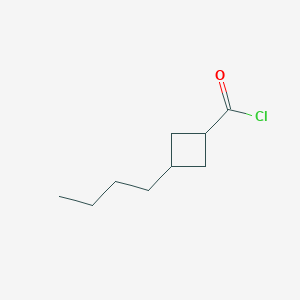
![[(Tert-butoxy)methyl]cyclopropane](/img/structure/B120141.png)